molecular formula C18H18N2O3S B2945781 N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide CAS No. 307510-45-8

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide

Cat. No. B2945781
CAS RN: 307510-45-8
M. Wt: 342.41
InChI Key: YQPKMTFZTLBSQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide, also known as DMDB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DMDB belongs to the class of benzothiazole derivatives, which have been shown to possess a variety of biological activities, including antitumor, antibacterial, and antifungal properties.

Scientific Research Applications

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research involves its potential use as a fluorescent probe for the detection of amyloid fibrils, which are associated with a number of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide has been shown to selectively bind to amyloid fibrils and emit a strong fluorescent signal, making it a useful tool for the detection and monitoring of these diseases.
In addition to its use as a fluorescent probe, N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide has also been shown to possess antitumor activity. Studies have shown that N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide inhibits the growth of a variety of cancer cell lines, including breast, lung, and colon cancer cells. It is believed that N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide exerts its antitumor effects by inducing apoptosis, or programmed cell death, in cancer cells.

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. For example, N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. By inhibiting this enzyme, N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide has been shown to have a number of biochemical and physiological effects. In addition to its antitumor activity, N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide has also been shown to possess antibacterial and antifungal properties. It has been shown to inhibit the growth of a variety of bacterial and fungal species, including Staphylococcus aureus and Candida albicans.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide is its high selectivity for amyloid fibrils, which makes it a useful tool for the detection and monitoring of neurodegenerative diseases. In addition, N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide has been shown to possess a relatively low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent.
One of the limitations of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. In addition, its mechanism of action is not fully understood, which can make it difficult to optimize its use in therapeutic applications.

Future Directions

There are several future directions for research involving N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide. One area of research involves the development of more efficient synthesis methods for N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide, which could help to increase its availability for research and development. Another area of research involves the optimization of its use as a fluorescent probe for the detection of amyloid fibrils, which could lead to the development of new diagnostic tools for neurodegenerative diseases.
In addition, future research could focus on the development of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide as a therapeutic agent for the treatment of cancer and other diseases. This could involve the optimization of its mechanism of action, as well as the development of more efficient delivery methods to target specific tissues and cells.
Conclusion
In conclusion, N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide is a promising chemical compound that has potential applications in scientific research. Its high selectivity for amyloid fibrils and its antitumor, antibacterial, and antifungal properties make it a useful tool for a variety of research applications. While there are limitations to its use, such as its low solubility and incomplete understanding of its mechanism of action, there are many future directions for research that could help to optimize its use in therapeutic applications.

Synthesis Methods

The synthesis of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide involves the condensation of 2,4-dimethoxybenzoyl chloride and 4,6-dimethyl-2-aminobenzothiazole in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. The resulting product is then purified using column chromatography to obtain pure N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide.

properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-10-7-11(2)16-15(8-10)24-18(19-16)20-17(21)13-6-5-12(22-3)9-14(13)23-4/h5-9H,1-4H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPKMTFZTLBSQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=C(C=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide

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